molecular formula C24H18O3 B4884685 4-biphenylyl (2-naphthyloxy)acetate

4-biphenylyl (2-naphthyloxy)acetate

Cat. No.: B4884685
M. Wt: 354.4 g/mol
InChI Key: SMVVNGHFDQMLSU-UHFFFAOYSA-N
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Description

4-Biphenylyl (2-naphthyloxy)acetate is a chemical compound with the molecular formula C24H18O3 . This solid compound features a molecular structure that integrates biphenyl and naphthalene ring systems, a motif frequently explored in medicinal chemistry for developing bioactive molecules. While direct biological data for this specific compound is limited in the public domain, its structural components are of significant research interest. Compounds containing large, fused aromatic ring systems similar to this one are increasingly investigated in immunology and oncology research. For instance, recent studies have shown that cyclic dinucleotides (CDNs) bearing large aromatic substituents can act as potent agonists of the STING (Stimulator of Interferon Genes) pathway, a promising target in cancer immunotherapy . The activity of these molecules is often enhanced by π-π stacking interactions between the aromatic substituents and amino acids in the protein binding pocket . Furthermore, the 4-phenyl-2-naphthoic acid scaffold, which is structurally related to a portion of this molecule, is a key framework in the development of high-affinity antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes . Researchers may find value in this compound as a novel chemical entity or building block for synthesizing more complex molecules for probing these and other biological targets. This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-phenylphenyl) 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c25-24(17-26-23-15-12-19-8-4-5-9-21(19)16-23)27-22-13-10-20(11-14-22)18-6-2-1-3-7-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVVNGHFDQMLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular features of 4-biphenylyl (2-naphthyloxy)acetate with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Key Substituents
Ethyl 4-biphenylyl(oxo)acetate C₁₆H₁₄O₃ ~254.28 (calculated) 0 3 5 Biphenylyl, oxo-acetate
4-Biphenylyl-(3'-methoxy)acetic acid C₁₅H₁₄O₃ 242.27 1 3 4 Biphenylyl, methoxy, carboxylic acid
Phenyl 4-chloro-1-hydroxy-2-naphthoate C₁₇H₁₁ClO₃ 298.72 (calculated) 1 3 3 Naphthoate, chloro, hydroxyl
4-Biphenylyl methyl carbonate C₁₄H₁₂O₃ 228.24 0 3 3 Biphenylyl, methyl carbonate

Key Observations :

  • Rotatable Bonds : Ethyl 4-biphenylyl(oxo)acetate has the highest rotatable bond count (5), suggesting greater conformational flexibility, which may impact its interaction with biological targets .
  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., 4-biphenylyl-(3'-methoxy)acetic acid) have higher hydrogen-bonding capacity, which could improve solubility in polar solvents .

Stability and Reactivity

  • Oxidative Stability: The biphenylyl group in Ethyl 4-biphenylyl(oxo)acetate is stable under normal conditions but may degrade when exposed to strong oxidizers .
  • Thermal Sensitivity : Methyl carbonate derivatives (e.g., 4-biphenylyl methyl carbonate) are sensitive to heat, emphasizing the need for controlled storage temperatures for similar compounds .

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